molecular formula C13H16N2O5 B2984730 Z-Glu-NH2 CAS No. 6398-06-7

Z-Glu-NH2

Cat. No.: B2984730
CAS No.: 6398-06-7
M. Wt: 280.28
InChI Key: NHFBOIIKTDKSRE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Glu-NH2, also known as N-carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a protective group for the amino group of glutamine. This compound is significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

Z-Glu-NH2, also known as glutamyl amide, is a derivative of the amino acid glutamic acid Amino acids, including glutamic acid, are known to interact with various enzymes, receptors, and transport proteins in the body .

Mode of Action

As an amino acid derivative, it may participate in protein synthesis, neurotransmission, and other metabolic processes . Amino acids can act as neurotransmitters, interacting with specific receptors in the nervous system . They can also be incorporated into proteins, influencing cellular functions and structures .

Biochemical Pathways

This compound, being a derivative of glutamic acid, may be involved in several biochemical pathways. Glutamic acid plays a crucial role in protein synthesis and serves as a precursor for the synthesis of other amino acids . It is also involved in the citric acid cycle, a key metabolic pathway for energy production .

Pharmacokinetics

Amino acids generally have good bioavailability as they can be readily absorbed in the gastrointestinal tract . They are distributed throughout the body, metabolized in various tissues, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the many roles of amino acids in the body. They can influence cell growth, differentiation, and function through their involvement in protein synthesis . As neurotransmitters or their precursors, they can also affect neural communication and brain function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of amino acids . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu-NH2 typically involves the protection of the amino group of glutamine. One common method is the esterification and transesterification of N-protected glutamic acid. The process involves the use of a glutamic acid-specific endopeptidase, which catalyzes the coupling of different nucleophiles with glutamic acid residues . The reaction is carried out in water-miscible organic solvents, such as methanol and dimethylformamide, under controlled pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale enzymatic reactions. The use of specific endopeptidases allows for efficient and selective synthesis of the compound. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Glu-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Methanol, dimethylformamide, and specific endopeptidases are used under controlled pH conditions.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the compound.

    Peptide Synthesis: Coupling reagents such as carbodiimides and protecting groups are used to facilitate peptide bond formation.

Major Products Formed

    Esters and Transesters: Formed during esterification and transesterification reactions.

    Peptides: Formed during peptide synthesis, where this compound acts as a building block.

Scientific Research Applications

Z-Glu-NH2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-carbobenzoxy-L-glutamic acid: Similar to Z-Glu-NH2 but with a carboxylic acid group instead of an amide group.

    N-carbobenzoxy-L-asparagine: Another amino acid derivative with a similar protective group.

Uniqueness

This compound is unique due to its specific protective group, which provides selective protection for the amino group of glutamine. This selectivity is crucial in peptide synthesis, allowing for the efficient and accurate formation of peptide bonds.

Properties

IUPAC Name

(4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBOIIKTDKSRE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.